Nonanoic anhydride
Overview
Description
Nonanoic anhydride, also known as nonanoyl nonanoate, is an organic compound with the molecular formula C₁₈H₃₄O₃. It is a derivative of nonanoic acid and is characterized by its anhydride functional group. This compound is a colorless to pale yellow liquid with a pungent odor and is used in various chemical applications.
Mechanism of Action
Target of Action
Nonanoic anhydride, also known as pelargonic anhydride, is an organic compound that is extensively used in chemical research due to its reactive anhydride group . It primarily targets various substrates, including alcohols, amines, and phenols . It acts as an acylating agent to introduce nonanoyl groups into these substrates .
Mode of Action
This compound interacts with its targets through acylation reactions . The reactivity of this compound with these nucleophiles forms esters and amides . This interaction facilitates the exploration of mechanisms in organic synthesis and the development of new synthetic pathways .
Biochemical Pathways
This compound is employed to modify proteins and peptides, thereby studying the effects of acylation on protein function, stability, and interactions . This modification is crucial for understanding protein-lipid interactions and the role of fatty acylation in biological systems .
Pharmacokinetics
It is known that this compound is nearly insoluble in water, but very soluble in organic solvents . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of this compound’s action is the formation of esters and amides . These compounds have a wide range of applications in various scientific fields . For instance, this compound is used in polymer chemistry to create nonanoyl-substituted polymers, which have unique properties and applications in materials science .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the sensitivity of the anhydrides to water can affect the yield of the reaction . Furthermore, the presence of an acid promotor is necessary for the catalytic activity of the reaction .
Biochemical Analysis
Biochemical Properties
Nonanoic anhydride plays a significant role in biochemical reactions, primarily through its ability to acylate proteins and peptides. This acylation process involves the transfer of the nonanoyl group from this compound to the amino groups of proteins and peptides, resulting in the formation of nonanoylated derivatives. These modifications can alter the solubility, stability, and interactions of the target biomolecules .
This compound interacts with various enzymes, including acyltransferases, which facilitate the transfer of the nonanoyl group to specific substrates. Additionally, this compound can modify lysine residues in proteins, affecting their function and interactions with other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, thereby altering their activity and interactions. For example, this compound can acylate proteins involved in signal transduction, leading to changes in downstream signaling events .
Furthermore, this compound can impact gene expression by modifying transcription factors and other regulatory proteins. These modifications can either enhance or inhibit the binding of these proteins to DNA, thereby influencing the transcription of specific genes . This compound also affects cellular metabolism by modifying enzymes involved in metabolic pathways, potentially altering their activity and substrate specificity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The reactive anhydride group of this compound reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and peptides. This reaction results in the formation of stable amide or ester bonds, leading to the acylation of the target biomolecules .
This compound can inhibit or activate enzymes by modifying their active sites or regulatory regions. For example, acylation of lysine residues in enzymes can affect their catalytic activity and substrate binding affinity . Additionally, this compound can influence gene expression by modifying transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of nonanoic acid . This hydrolysis can reduce the concentration of active this compound and affect its acylation efficiency.
Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function. For example, prolonged acylation of proteins and peptides can lead to changes in their stability, interactions, and activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant changes in protein acylation, leading to alterations in cellular processes and potential toxic effects .
In animal models, high doses of this compound can result in adverse effects, such as inflammation, tissue damage, and disruption of normal cellular function . These toxic effects highlight the importance of determining the appropriate dosage for experimental studies to minimize potential harm and obtain reliable results .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in protein and peptide acylation. The acylation of proteins and peptides by this compound can affect their interactions with other biomolecules and their involvement in metabolic processes .
Enzymes such as acyltransferases play a crucial role in the metabolic pathways involving this compound. These enzymes facilitate the transfer of the nonanoyl group to specific substrates, thereby regulating the activity and function of the target biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound within cells can affect its activity and interactions with target biomolecules .
In tissues, this compound can be distributed to different organs and cellular compartments, depending on its physicochemical properties and interactions with transport proteins . Understanding the transport and distribution of this compound is essential for elucidating its role in biological systems and optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, acylation of proteins by this compound can direct them to specific organelles, such as the endoplasmic reticulum or mitochondria .
The subcellular localization of this compound can also affect its interactions with other biomolecules and its involvement in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanoic anhydride can be synthesized through several methods:
Dehydration of Nonanoic Acid: This method involves the removal of water from two molecules of nonanoic acid. The reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or acetic anhydride under controlled conditions.
Reaction of Nonanoic Acid with Acyl Chlorides: Nonanoic acid reacts with acyl chlorides in the presence of a base such as pyridine to form this compound. This method is efficient and commonly used in laboratory settings.
Industrial Production Methods:
Chemical Reactions Analysis
Nonanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form nonanoic acid.
Alcoholysis: Reacts with alcohols to form esters. For example, this compound reacts with methanol to form methyl nonanoate.
Aminolysis: Reacts with amines to form amides. For instance, this compound reacts with ammonia to form nonanamide.
Reduction: Can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base or acid catalyst.
Alcoholysis: Alcohols, typically in the presence of a base such as pyridine.
Aminolysis: Amines, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Nonanoic Acid: From hydrolysis.
Esters: From alcoholysis.
Amides: From aminolysis.
Primary Alcohols: From reduction.
Scientific Research Applications
Nonanoic anhydride has several applications in scientific research:
Chemistry: Used as an acetylation agent for the synthesis of esters and amides. It is also employed in the preparation of epoxy resins and as a dehydrating agent.
Biology: Utilized in the modification of biomolecules and in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Applied in the production of plasticizers, lubricants, and surfactants.
Comparison with Similar Compounds
- Acetic Anhydride
- Propionic Anhydride
- Butyric Anhydride
- Valeric Anhydride
- Caproic Anhydride
Nonanoic anhydride is a versatile compound with a wide range of applications in various fields. Its unique properties and reactivity make it an important chemical in both research and industry.
Properties
IUPAC Name |
nonanoyl nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-5-7-9-11-13-15-17(19)21-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBAFLCORNAZCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC(=O)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168458 | |
Record name | Nonan-1-oic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680-36-0 | |
Record name | Nonanoic acid, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1680-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonan-1-oic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonan-1-oic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonan-1-oic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes nonanoic anhydride useful in synthesis, and can you provide an example?
A1: this compound serves as a highly reactive acylating agent, readily transferring its nonanoyl group (CH3(CH2)7CO-) to other molecules. This property proves valuable in synthesizing compounds like 4-nonanoyloxybenzoic acid, a bleaching activator. [, ] The reaction typically involves a hydroxy group (like in 4-hydroxybenzoic acid) reacting with this compound, often facilitated by a catalyst, yielding the desired ester (4-nonanoyloxybenzoic acid in this case) and nonanoic acid as a byproduct. [, ]
Q2: How does the structure of this compound affect its interaction with biological systems?
A2: Research shows that this compound, when hydrolyzed, forms nonanoic acid, a known antifeedant for the pine weevil Hylobius abietis. [, ] This activity is chain-length-dependent, with nonanoic acid (C9) exhibiting higher antifeedant activity compared to shorter (C6-C8) or longer (C10-C13) chain alkanoic acids. [] This suggests a specific interaction between nonanoic acid and the insect's chemoreceptors.
Q3: Can you elaborate on the self-assembling behavior of nonanoic acid, the hydrolysis product of this compound, in crowded environments?
A3: Studies demonstrate that nonanoic acid, derived from the hydrolysis of this compound, can self-assemble into vesicles in crowded environments mimicking biological systems. [] Interestingly, the presence of crowding agents like polyethylene glycol (PEG) has a chain-length-dependent impact on vesicle formation. While PEG promotes the formation of vesicles from long-chain fatty acids like lauric anhydride, it inhibits the same for shorter-chain acids like nonanoic acid. [] This highlights the interplay of hydrophobic interactions and steric hindrance in crowded environments influencing the self-assembly process.
Q4: How does the volatility of this compound and its related compounds impact their potential applications as antifeedants?
A4: Volatility plays a crucial role in the long-term effectiveness of antifeedants. While this compound itself exhibited high antifeedant activity in laboratory settings, its volatile nature limits its long-term efficacy in field applications. [] Conversely, less volatile derivatives like nonanoic acid, particularly decanoic acid (C10), provided longer-lasting protection against pine weevils in field trials. [] This emphasizes the need to balance antifeedant activity with volatility for practical applications.
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